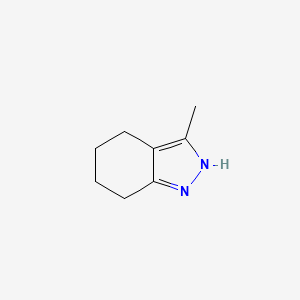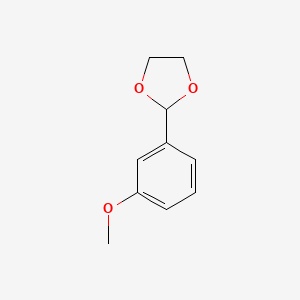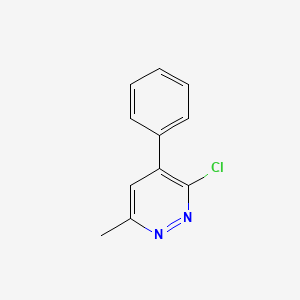
1-Bromo-3-(1-chloroethyl)benzene
Vue d'ensemble
Description
1-Bromo-3-(1-chloroethyl)benzene is a chemical compound with the molecular formula C7H6BrCl . It has a molecular weight of 205.480 .
Synthesis Analysis
The synthesis of benzene derivatives like 1-Bromo-3-(1-chloroethyl)benzene often involves electrophilic aromatic substitution reactions . The process typically involves two steps: the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate, and the removal of a proton from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of 1-Bromo-3-(1-chloroethyl)benzene can be represented by the InChI string: InChI=1S/C7H6BrCl/c8-7-3-1-2-6(4-7)5-9/h1-4H,5H2 . This structure can also be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
Benzene derivatives like 1-Bromo-3-(1-chloroethyl)benzene can undergo various chemical reactions. For instance, they can participate in nucleophilic substitution reactions . The presence of electron-withdrawing groups can substantially enhance the rate of substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-3-(1-chloroethyl)benzene include its molecular weight of 205.480 and its molecular formula of C7H6BrCl .Applications De Recherche Scientifique
Nucleophilic Reactions
1-Bromo-3-(1-chloroethyl)benzene, as a benzene derivative, can undergo nucleophilic reactions . The presence of electron-withdrawing groups ortho and para to the chlorine substantially enhance the rate of substitution . This two-step mechanism is characterized by initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .
Free Radical Bromination
Reactions at the benzylic position can involve free radical bromination . This process involves the removal of a hydrogen atom from the benzylic position, which can be resonance stabilized .
Nucleophilic Substitution
Substitutions at the benzylic position can be either SN1 or SN2 . The choice between these two pathways depends on the nature of the benzylic halide. For example, primary benzylic halides typically react via an SN2 pathway, while secondary and tertiary benzylic halides typically react via an SN1 pathway .
Bromine-Magnesium Exchange Reactions
1-Bromo-3-(1-chloroethyl)benzene can undergo bromine-magnesium exchange reactions with i-PrMgCl-LiCl in THF at 0°C . This reaction is strongly accelerated by electron-withdrawing substituents .
Cyanation of Aryl Halides
This compound can act as a test substrate to study the application of a new catalytic system for cyanation of various aryl halides using K4[Fe(CN)6] as a cyanating source .
Thermodynamic Studies
The thermodynamic properties of 1-Bromo-3-(1-chloroethyl)benzene can be studied using various tools and databases . This can provide valuable information about its physical and chemical properties, which can be useful in various scientific research applications.
Mécanisme D'action
Target of Action
The primary target of 1-Bromo-3-(1-chloroethyl)benzene is the benzene ring . The benzene ring is a key structural component of many organic compounds and plays a crucial role in their chemical reactions .
Mode of Action
1-Bromo-3-(1-chloroethyl)benzene undergoes electrophilic aromatic substitution . This is a two-step mechanism:
- Step 1 : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .
This mechanism allows the compound to interact with its target while maintaining the aromaticity of the benzene ring .
Biochemical Pathways
It’s known that the compound can participate innucleophilic substitution reactions . These reactions involve the initial addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Bromo-3-(1-chloroethyl)benzene is limited. The compound’s molecular weight is219.51 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of the action of 1-Bromo-3-(1-chloroethyl)benzene is the formation of a substituted benzene ring . This can lead to the creation of various organic compounds, depending on the specific reaction conditions and the presence of other reactants .
Action Environment
The action of 1-Bromo-3-(1-chloroethyl)benzene can be influenced by various environmental factors. For instance, the rate of nucleophilic substitution reactions can be enhanced by the presence of electron-withdrawing groups ortho and para to the chlorine . Additionally, the reaction of chlorobenzene with a concentrated sodium hydroxide solution at temperatures above 350 ºC can lead to the formation of phenol and diphenyl ether .
Safety and Hazards
Handling 1-Bromo-3-(1-chloroethyl)benzene requires caution. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Therefore, it’s important to use personal protective equipment, ensure adequate ventilation, and avoid breathing dust, fume, gas, mist, vapors, or spray .
Propriétés
IUPAC Name |
1-bromo-3-(1-chloroethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXGNMHKGZFHMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30606059 | |
| Record name | 1-Bromo-3-(1-chloroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30606059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19935-76-3 | |
| Record name | 1-Bromo-3-(1-chloroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30606059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-5-((1-(4,4-Difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoyl)-4-hydroxypiperidin-4-yl)methyl)-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3049163.png)

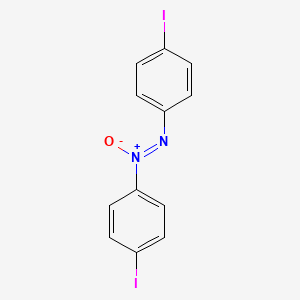
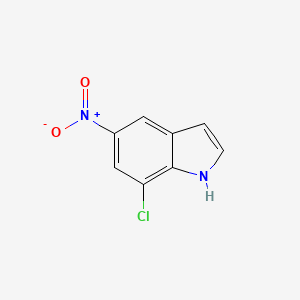
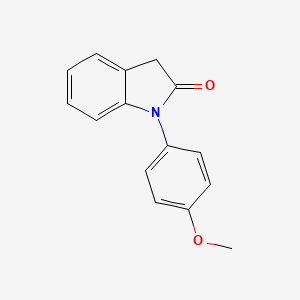
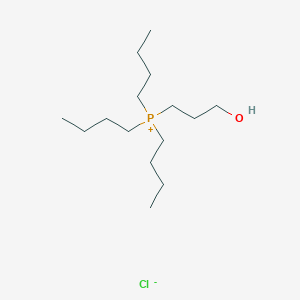

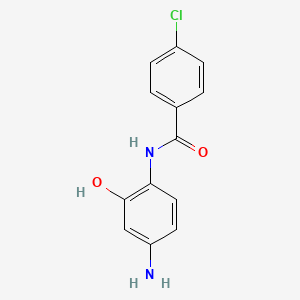
![(1S,5R)-bicyclo[3.1.0]hexan-2-one](/img/structure/B3049174.png)
![2-[(2,4-Dinitrophenoxy)methyl]oxirane](/img/structure/B3049175.png)
![4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B3049177.png)
